Predicted LogP Comparison: N-Dodecylbutanamide vs. N-Dodecylacetamide
The predicted octanol-water partition coefficient (LogP) for N-dodecylbutanamide is 5.86 (ACD/Labs) , whereas the predicted LogP for the shorter-acyl analog N-dodecylacetamide (C14H29NO) is approximately 5.1 (XLogP3) [1]. This computed difference of ~0.76 log units suggests that the butanamide derivative is roughly 5-6 times more lipophilic than the acetamide, which may influence its suitability for applications in non-aqueous solvent extraction systems.
| Evidence Dimension | Predicted hydrophobicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 5.86 |
| Comparator Or Baseline | N-Dodecylacetamide: XLogP3 5.1 |
| Quantified Difference | ΔLogP ≈ +0.76 |
| Conditions | In silico predictions (ACD/Labs Percepta and XLogP3); no experimental LogP data identified for either compound |
Why This Matters
Lipophilicity is a key parameter for predicting solubility, membrane permeability, and environmental partitioning, making even a predicted differentiation relevant when screening candidates for applications such as liquid-liquid extraction or hydrophobic surface coating.
- [1] PubChem. CID 18935. N-Dodecylacetamide. XLogP3 predicted value. View Source
